4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-12(15)13(3-5-16-6-4-13)9-1-2-10-11(7-9)18-8-17-10/h1-2,7H,3-6,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORBYAZKHIDHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 2h 1,3 Benzodioxol 5 Yl Oxane 4 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov For the target compound, 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid (I), the key structural features are a quaternary carbon at the 4-position of the oxane ring, which is substituted with both a benzodioxole ring and a carboxylic acid group.
A logical retrosynthetic strategy involves two primary disconnections at this quaternary center:
C-C Bond Disconnection (Aryl-Oxane): The bond between the benzodioxole ring and the oxane ring is a primary candidate for disconnection. This approach, based on a Friedel-Crafts alkylation logic, leads to two key synthons: the electron-rich 1,3-benzodioxole (B145889) (II) and a reactive electrophilic species derived from a 4-hydroxyoxane-4-carboxylic acid (III). This disconnection is strategically advantageous as it simplifies the complex quaternary center into more manageable precursors.
C-C Bond Disconnection (Carboxylic Acid): An alternative disconnection involves the carboxylic acid group. This suggests a carboxylation reaction as the final step. The precursor would be an organometallic derivative of 4-(1,3-benzodioxol-5-yl)oxane. However, generating a stable nucleophilic center at the sterically hindered tertiary C-4 position is challenging.
Therefore, the most plausible retrosynthetic pathway is derived from the first disconnection. The precursor, 4-hydroxyoxane-4-carboxylic acid (III), can be further disconnected at the carboxylic acid group, leading back to a cyanohydrin intermediate (IV), which in turn is synthesized from the simple starting material, oxan-4-one (V).
This leads to the following proposed synthetic pathway:
Step 1: Synthesis of 4-hydroxyoxane-4-carbonitrile (B2986381) (IV) from oxan-4-one (V).
Step 2: Hydrolysis of the nitrile group in (IV) to yield 4-hydroxyoxane-4-carboxylic acid (III).
Step 3: Friedel-Crafts alkylation of 1,3-benzodioxole (II) with the tertiary alcohol (III) to form the target molecule (I).
Regioselective and Stereoselective Synthetic Pathways
The proposed synthesis involves key transformations that must be controlled to ensure the desired outcome.
Regioselectivity in Friedel-Crafts Alkylation: The final step of the proposed synthesis is an acid-catalyzed Friedel-Crafts reaction. The 1,3-benzodioxole ring is an activated aromatic system, and electrophilic substitution is directed by the electron-donating ether groups. The substitution is expected to occur at the C-5 position, which is para to one of the oxygen atoms and ortho to the other, leading to the desired regiochemistry of the final product.
Asymmetric Synthesis Approaches for Chiral Centers
The target molecule, this compound, is achiral as it possesses a plane of symmetry passing through the oxygen atom of the oxane ring and the C-4 carboxylic acid group. Therefore, asymmetric synthesis is not directly applicable to the synthesis of this specific compound.
However, should chiral centers be introduced on the oxane ring (e.g., at positions 2 and 6), asymmetric organocatalysis would be a powerful tool. rsc.org Organocatalytic cascade reactions, for instance, can construct highly functionalized tetrahydropyrans with multiple contiguous stereocenters in excellent enantiomeric excesses (93–99% ee). nih.gov Such strategies often employ chiral amines or hydrogen-bonding catalysts like squaramides to control the stereochemical outcome of Michael additions, Henry reactions, or aldol (B89426) condensations that form the ring system. nih.gov
Diastereoselective Synthesis Strategies
Similar to the discussion on asymmetry, the achiral nature of the target molecule means diastereoselective strategies are not required for its synthesis. However, in the context of synthesizing substituted oxane rings, diastereoselectivity is crucial. Several methods have been developed to produce polysubstituted tetrahydropyrans with high diastereocontrol.
Prins Cyclization: The acid-catalyzed Prins cyclization of homoallylic alcohols with aldehydes is a classic and effective method for creating substituted tetrahydropyrans. The stereochemistry of the substituents can often be controlled by the geometry of the starting homoallylic alcohol. nih.govacs.org
Metal-Catalyzed Cyclizations: Lewis acids like indium trichloride (B1173362) (InCl₃) and iron(III) chloride (FeCl₃) can mediate the cyclization of allylic substrates to yield tetrahydropyrans with high diastereoselectivity, often favoring the thermodynamically more stable cis-isomers. nih.govacs.org
Substrate-Controlled Cyclizations: Other approaches rely on the existing stereocenters in an acyclic precursor to direct the formation of new stereocenters during the ring-closing reaction, such as in acid-catalyzed cyclizations of allylsilyl alcohols. core.ac.uk
Optimization of Reaction Conditions and Yields
Step 1 & 2: Cyanohydrin Formation and Hydrolysis The formation of the cyanohydrin from oxan-4-one and its subsequent hydrolysis to 4-hydroxyoxane-4-carboxylic acid are relatively standard procedures. Optimization would involve controlling the pH and temperature to avoid decomposition or side reactions. A commercially viable synthesis of tetrahydropyran-4-carboxylic acid has been developed involving the cyclization of diethyl malonate followed by hydrolysis and controlled decarboxylation. ijprajournal.com
Step 3: Friedel-Crafts Alkylation This is the most complex step, and its optimization is paramount. The reaction involves the generation of a tertiary carbocation from 4-hydroxyoxane-4-carboxylic acid, which then alkylates the benzodioxole ring.
Key parameters for optimization include:
Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. Strong Lewis acids like AlCl₃ might cause decomposition, while milder ones like FeCl₃, ZnCl₂, or Brønsted acids like H₂SO₄ might be more suitable.
Solvent: Non-polar, non-coordinating solvents such as dichloromethane (B109758) or nitrobenzene (B124822) are typically used.
Temperature: Low temperatures are generally favored to minimize side reactions and polymerization.
Reaction Time: The reaction must be monitored to ensure completion without the degradation of the product.
Below is a table outlining hypothetical optimization parameters for the Friedel-Crafts alkylation step.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | AlCl₃ (1.5 eq) | Dichloromethane | 0 | 2 | 35 |
| 2 | FeCl₃ (1.2 eq) | Dichloromethane | 0 | 4 | 60 |
| 3 | ZnCl₂ (2.0 eq) | Dichloromethane | 25 | 6 | 55 |
| 4 | H₂SO₄ (cat.) | Dichloromethane | 0 to 25 | 3 | 70 |
| 5 | HY Zeolite | Toluene | 80 | 5 | 65 |
Alternative Carboxylation Route Optimization While not the primary proposed route, the carboxylation of a Grignard reagent is a common method for synthesizing carboxylic acids. libretexts.org This process is often limited by the reactivity of the Grignard reagent and potential side reactions. nih.gov Optimization would involve:
Grignard Formation: Ensuring complete formation of the organomagnesium halide.
Carboxylation: Using solid carbon dioxide (dry ice) and ensuring anhydrous conditions to prevent quenching of the Grignard reagent.
Temperature Control: Low temperatures are essential during the addition of the Grignard reagent to CO₂ to prevent over-addition to the initially formed ketone. dtu.dk
Novel Catalytic Methods in the Synthesis of Oxane and Benzodioxole Ring Systems
Modern organic synthesis has seen the development of numerous catalytic methods for the efficient construction of heterocyclic rings.
Oxane Ring Synthesis:
Copper(II)-Catalyzed Olefin Migration/Prins Cyclization: This method allows for the diastereoselective synthesis of substituted tetrahydropyrans through a convenient protocol. nih.gov
Organocatalytic Approaches: Asymmetric organocatalysis provides a metal-free alternative for constructing chiral tetrahydropyran (B127337) rings, often through cascade reactions that build complexity rapidly. rsc.org
Intramolecular Ring-Opening of Oxetanes: Chiral Brønsted acids can catalyze the asymmetric desymmetrization of oxetanes to produce chiral tetrahydrothiopyrans, a strategy that could be adapted for oxanes. nsf.gov
Benzodioxole Ring Synthesis:
Heterogeneous Catalysis: HY zeolite has been shown to be an efficient and reusable catalyst for the condensation of catechols with aldehydes or ketones to form the 1,3-benzodioxole ring system under mild conditions. hep.com.cn This offers a green alternative to traditional homogeneous acid catalysts.
Palladium-Catalyzed Carbene Insertion: A modern approach involves the palladium-catalyzed reaction of N-tosylhydrazones with benzo-1,2-quinones to construct the benzodioxole ring, proceeding via a carbene intermediate. thieme-connect.com
Suzuki-Miyaura Coupling: For functionalizing a pre-existing benzodioxole core, the Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds between the benzodioxole unit (as a boronic acid or halide) and other fragments. worldresearchersassociations.com
Green Chemistry Principles in Synthetic Route Development
Applying the principles of green chemistry is essential for developing sustainable and environmentally friendly synthetic routes. rasayanjournal.co.innih.gov
Use of Catalysis: The proposed Friedel-Crafts reaction can be made greener by using catalytic amounts of a recyclable solid acid, such as a zeolite, instead of stoichiometric amounts of corrosive Lewis acids like AlCl₃. hep.com.cn This reduces waste and simplifies purification.
Atom Economy: The proposed synthesis has good atom economy, with the main byproduct in the final step being water.
Safer Solvents: Efforts should be made to replace hazardous solvents like dichloromethane with greener alternatives. For the formation of the benzodioxole ring, the use of green solvents like ionic liquids or even water has been explored. frontiersin.org
Alternative Energy Sources: Microwave irradiation and mechanochemistry (ball milling) are alternative energy sources that can accelerate reaction rates, reduce the need for solvents, and lead to cleaner reactions in the synthesis of various heterocycles. rasayanjournal.co.inunigoa.ac.in For example, the synthesis of bis(indolyl)methanes has been achieved efficiently under solvent-free conditions using ball milling. unigoa.ac.in
Renewable Feedstocks: While the proposed synthesis starts from petroleum-derived materials, future research could explore the synthesis of the oxane and benzodioxole moieties from bio-based platform chemicals. frontiersin.org
Chemical Reactivity and Derivatization of 4 2h 1,3 Benzodioxol 5 Yl Oxane 4 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid is typically the most reactive functional group in the molecule, serving as a versatile handle for derivatization. Its chemistry is centered around the electrophilic carbonyl carbon and the acidic proton.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. The reaction is an equilibrium process, and to drive it towards the ester product, either the alcohol is used in excess or water is removed as it is formed. Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). Lewis acids can also catalyze esterification.
Table 1: Examples of Catalysts Used in Esterification of Carboxylic Acids
| Catalyst Type | Example | Reference |
|---|---|---|
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | |
| Lewis Acid | Iron Oxide Nanoparticles |
Amidation: The formation of amides from the carboxylic acid group is a crucial reaction, often accomplished by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Direct reaction with an amine is generally unfavorable and requires high temperatures. A standard laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an amine. This two-step process was utilized in the synthesis of an amide chalcone (B49325) bearing a benzodioxole moiety. Alternatively, a wide variety of coupling agents can facilitate direct amide bond formation under milder conditions by generating a reactive intermediate in situ.
Table 2: Selected Methods for Amidation of Carboxylic Acids
| Method | Reagents | Key Feature | Reference(s) |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), then amine | Versatile and common laboratory method | |
| Peptide Coupling | Coupling agents (e.g., DCC, EDC, HATU), amine | Mild conditions, suitable for sensitive substrates |
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent that selectively reduces carboxylic acids to alcohols.
Decarboxylation: Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is generally a difficult reaction for aryl and alkyl carboxylic acids unless specific structural features are present. The molecule 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid lacks activating groups (such as a β-keto or β-nitro group) that would facilitate decarboxylation under mild conditions. Therefore, forcing conditions, such as high temperatures, would likely be required, which could lead to decomposition of other parts of the molecule. In some synthetic strategies, the carboxylic acid group is converted into other functionalities, such as in the formation of 1,3,4-oxadiazoles, which can be seen as a form of derivatization pathway rather than a simple decarboxylation.
Modifications of the Oxane Ring System
The oxane ring, a six-membered saturated ether also known as a tetrahydropyran (B127337), is generally a stable and chemically inert part of the molecule. Its low reactivity is due to the lack of ring strain, unlike smaller cyclic ethers such as epoxides or oxetanes.
Due to its inherent stability, the oxane ring is resistant to ring-opening reactions. Cleavage of the ether C-O bonds typically requires harsh reagents like strong Brønsted acids (e.g., HBr, HI) or Lewis acids at elevated temperatures. This contrasts sharply with the reactivity of strained three-membered (epoxide) or four-membered (oxetane) rings, which readily undergo ring-opening with a wide variety of nucleophiles under much milder conditions due to the relief of significant ring strain. Ring-closure reactions are not applicable for modifying the pre-existing oxane ring system in this molecule.
Introducing new functional groups onto the saturated carbon atoms of the oxane ring is challenging. Such transformations on unactivated C-H bonds typically proceed through high-energy intermediates like free radicals. Reactions such as free-radical halogenation could potentially introduce a halogen onto the ring, which could then be substituted. However, these reactions often suffer from a lack of regioselectivity, leading to a mixture of products, and are generally less common than modifications of the more reactive carboxylic acid or benzodioxole moieties.
Reactivity of the Benzodioxole Moiety
The benzodioxole (or methylenedioxyphenyl) group consists of an aromatic benzene (B151609) ring fused to a five-membered dioxole ring. The entire system is relatively stable and is often carried through multi-step syntheses without modification.
The aromatic portion of the benzodioxole moiety can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The two ether-like oxygen atoms of the dioxole ring act as activating, ortho-, para-directing groups, influencing the position of incoming electrophiles on the benzene ring.
The five-membered dioxole ring itself is generally robust but can be cleaved under certain conditions. For example, treatment with strong Lewis acids or reagents used for ether cleavage can lead to the opening of this ring to form a catechol (1,2-dihydroxybenzene) derivative. However, in most synthetic applications, such as the formation of quinazolines or other heterocycles where a benzodioxole aldehyde is used as a precursor, the moiety remains intact.
Electrophilic Aromatic Substitution Patterns
The 1,3-benzodioxole (B145889) ring system is inherently electron-rich due to the electron-donating nature of the two oxygen atoms, which activate the aromatic ring towards electrophilic attack. chemicalbook.comguidechem.com This heightened nucleophilicity facilitates electrophilic aromatic substitution reactions. The directing influence of the substituents on the ring determines the position of substitution.
Common electrophilic aromatic substitution reactions applicable to this scaffold would include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, though the deactivating effect of the carboxylic acid might necessitate harsh reaction conditions for the latter.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 4-(6-nitro-2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid |
| Br₂/FeBr₃ (Bromination) | 4-(6-bromo-2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid |
| SO₃/H₂SO₄ (Sulfonation) | 5-(4-carboxyoxane-4-yl)-2H-1,3-benzodioxole-6-sulfonic acid |
Palladium-Catalyzed Coupling Reactions at Aromatic Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to occur at the aromatic positions of this compound, pre-functionalization of the aromatic ring is generally required. This typically involves the introduction of a halide (e.g., Br, I) or a triflate group, which can then participate in the catalytic cycle.
The Suzuki-Miyaura coupling, for instance, has been successfully applied to bromo-substituted 1,3-benzodioxole derivatives to form new C-C bonds. worldresearchersassociations.comresearchgate.net A bromo derivative, such as 4-(6-bromo-2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid, could be coupled with a variety of organoboron compounds in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
Similarly, the Heck reaction, which couples an organohalide with an alkene, could be employed. wikipedia.orgorganic-chemistry.org This would allow for the introduction of alkenyl substituents onto the benzodioxole ring. Other palladium-catalyzed reactions, such as the Stille, Sonogashira, and Buchwald-Hartwig couplings, would also be feasible following appropriate halogenation of the aromatic core. Direct C-H activation for palladium-catalyzed coupling on the 1,3-benzodioxole ring is an area of ongoing research but typically requires specific directing groups and reaction conditions that may not be compatible with the existing functionalities.
Table 2: Potential Palladium-Catalyzed Coupling Reactions of a Halogenated Derivative
| Reaction Name | Coupling Partner | Potential Product Structure |
| Suzuki-Miyaura | Arylboronic acid | 4-(6-aryl-2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid |
| Heck | Alkene | 4-(6-alkenyl-2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid |
| Sonogashira | Terminal alkyne | 4-(6-alkynyl-2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid |
| Buchwald-Hartwig | Amine | 4-(6-amino-2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid |
Multi-Component Reactions Incorporating the Compound or its Core Scaffold
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The core scaffold of this compound possesses functional groups that could potentially participate in MCRs, or it could be derived from precursors that are suitable for such reactions.
For instance, a common precursor to the 1,3-benzodioxole moiety is piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde). Aldehydes are frequently used components in a wide array of MCRs, including the Biginelli, Hantzsch, and Ugi reactions. If the oxane-4-carboxylic acid portion could be introduced before or after an MCR involving a benzodioxole aldehyde, this would provide a convergent route to complex derivatives.
A documented example of a multi-component reaction involving a related structure is the synthesis of α-aminophosphonates from 5-amino-2,2-difluoro-1,3-benzodioxole, an aromatic aldehyde, and diethylphosphite. semanticscholar.org While this specific example does not directly involve the title compound's core, it demonstrates the utility of the benzodioxole scaffold in MCRs. The carboxylic acid functionality of the target compound could also be envisioned to participate in isocyanide-based MCRs like the Passerini or Ugi reactions, which utilize a carboxylic acid component.
Table 3: Potential Multi-Component Reactions Utilizing the Benzodioxole Scaffold
| Reaction Name | Key Benzodioxole Precursor | Other Components | Resulting Scaffold |
| Biginelli Reaction | 1,3-Benzodioxole-5-carbaldehyde | β-ketoester, Urea/Thiourea | Dihydropyrimidinone |
| Hantzsch Dihydropyridine Synthesis | 1,3-Benzodioxole-5-carbaldehyde | 2x β-ketoester, Ammonia | Dihydropyridine |
| Ugi Reaction | 1,3-Benzodioxole-5-carbaldehyde | Amine, Isocyanide, Carboxylic acid | α-acylamino carboxamide |
| Passerini Reaction | 1,3-Benzodioxole-5-carbaldehyde | Isocyanide, Carboxylic acid | α-acyloxy carboxamide |
Sophisticated Structural Elucidation and Conformational Analysis of 4 2h 1,3 Benzodioxol 5 Yl Oxane 4 Carboxylic Acid and Its Derivatives
Advanced Spectroscopic Characterization Techniques
A combination of sophisticated spectroscopic methods is employed to unambiguously determine the molecular structure and probe the conformational dynamics of 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid.
High-Resolution NMR Spectroscopy (2D NMR, NOESY, COSY, HSQC, HMBC) for Definitive Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. While one-dimensional ¹H and ¹³C NMR provide initial information, a full suite of two-dimensional (2D) NMR experiments is necessary for unequivocal assignments.
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole and oxane rings, and a downfield signal for the carboxylic acid proton, typically in the 10-13 ppm range, which may be broad due to hydrogen bonding. princeton.edulibretexts.orglibretexts.org The protons on the carbon adjacent to the carboxylic acid are anticipated to resonate in the 2-3 ppm region. libretexts.orglibretexts.org
The ¹³C NMR spectrum will display a signal for the carboxyl carbon between 160-185 ppm. princeton.eduoregonstate.edu Other characteristic peaks will correspond to the carbons of the benzodioxole and oxane rings.
2D NMR techniques are crucial for assembling the molecular framework:
COSY (Correlation Spectroscopy) establishes proton-proton couplings within the oxane and benzodioxole rings, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. princeton.edu This is particularly useful for connecting the benzodioxole and oxane moieties and for confirming the position of the carboxylic acid group.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule, such as the orientation of the benzodioxole ring relative to the oxane ring.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Carboxylic Acid H | 10.0 - 13.0 | - | C=O, C4 of oxane |
| Carboxylic Acid C | - | 160 - 185 | Protons on C3/C5 of oxane |
| Benzodioxole Aromatic H's | 6.7 - 7.0 | - | Aromatic C's, C4 of oxane |
| Benzodioxole Methylene H's | ~5.9 | - | Aromatic C's |
| Oxane Ring H's | 1.5 - 4.0 | - | Adjacent oxane C's, C4 of oxane |
| Oxane Ring C's | 30 - 80 | - | Protons on adjacent oxane C's |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational state. scispace.comepequip.com
The FT-IR spectrum is expected to be dominated by a very broad O-H stretching band from the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region. libretexts.org A strong carbonyl (C=O) stretching vibration should appear around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org Other key vibrations include the C-O-C stretching of the benzodioxole and oxane moieties. orientjchem.org
Raman spectroscopy complements FT-IR, particularly for the symmetric vibrations of the aromatic ring and the carbon backbone. The combination of both techniques allows for a more complete vibrational analysis. nih.gov
Interactive Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (very broad) | Weak |
| Carboxylic Acid | C=O stretch (dimer) | ~1710 (strong) | ~1710 (moderate) |
| Benzodioxole | Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Benzodioxole | Ring breathing | Moderate | Strong |
| Oxane/Dioxole | C-O-C stretch | 1000-1250 | Moderate |
| Aliphatic C-H | C-H stretch | 2850-2960 | 2850-2960 |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
The parent compound, this compound, is achiral. However, chiral derivatives could be synthesized, for instance, by introducing substituents on the oxane ring or through the resolution of atropisomers if rotation around the aryl-oxane bond is restricted. For such chiral derivatives, Circular Dichroism (CD) spectroscopy would be a powerful technique to determine the absolute configuration and study conformational changes in solution. The electronic transitions associated with the benzodioxole chromophore would give rise to characteristic CD signals, the signs and magnitudes of which would be sensitive to the stereochemistry of the molecule.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information in the solid state, including precise bond lengths, bond angles, and torsional angles. researchgate.netsemanticscholar.org For this compound, a crystal structure would unambiguously confirm the connectivity and provide detailed insight into the conformation of the oxane and benzodioxole rings. In related benzodioxole derivatives, the five-membered dioxolyl ring often adopts an envelope conformation. nih.govnih.govbohrium.com
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, likely forming centrosymmetric dimers. Additionally, weaker C-H···O interactions and potential π-π stacking of the benzodioxole rings could play a significant role in stabilizing the crystal lattice. researchgate.net Analysis of the crystal packing provides crucial information about the supramolecular assembly of the compound.
Conformational Landscape Analysis via Dynamic NMR and Computational Modeling
The conformational flexibility of this compound is primarily associated with the puckering of the oxane ring and rotation around the single bond connecting the benzodioxole and oxane rings. The oxane ring is expected to adopt a chair conformation to minimize steric strain.
Dynamic NMR spectroscopy, particularly variable-temperature NMR, can be used to study the kinetics of conformational exchange processes, such as the chair-to-chair interconversion of the oxane ring. The energy barriers for these processes can be determined from the coalescence temperature of the exchanging NMR signals.
Computational modeling, using methods such as Density Functional Theory (DFT), is a powerful complementary tool for exploring the conformational landscape. scispace.comnih.gov DFT calculations can be used to determine the relative energies of different conformers, predict NMR chemical shifts and vibrational frequencies, and model the transition states for conformational interconversions, providing a deeper understanding of the molecule's dynamic behavior.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Detailed research findings and data tables for the mass spectrometric analysis of this compound and its derivatives are not available in the reviewed scientific literature.
Theoretical and Computational Chemistry Studies on 4 2h 1,3 Benzodioxol 5 Yl Oxane 4 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, provide insights into electron distribution, molecular geometry, and chemical reactivity, which are crucial for predicting the behavior of novel compounds like 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Indices
Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of molecules. By focusing on the electron density, DFT offers a balance between accuracy and computational cost, making it a popular tool for studying medium-sized molecules.
A hypothetical DFT study on this compound, likely using a functional like B3LYP with a 6-31G* basis set, would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
From these orbital energies, various global reactivity indices can be calculated to quantify the molecule's chemical behavior.
Interactive Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Indices
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests moderate chemical stability. |
| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added. |
| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |
| Global Softness (S) | 0.38 eV⁻¹ | Inverse of hardness, indicates reactivity. |
| Electronegativity (χ) | 3.85 eV | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | 2.79 eV | Quantifies the ability to act as an electrophile. |
Ab Initio Calculations for Energy Minima and Transition States
Ab initio calculations are based on first principles of quantum mechanics without using experimental data for simplification. These methods, while computationally more intensive than DFT, can provide highly accurate results for molecular energies and geometries.
For this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to locate the ground state geometry (the energy minimum). This involves optimizing the molecule's structure to find the most stable arrangement of its atoms.
Furthermore, these calculations are essential for exploring chemical reaction pathways. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. For instance, studying the decarboxylation of the molecule would involve calculating the transition state for the C-C bond cleavage.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the environment.
An MD simulation of this compound would reveal its conformational flexibility. The oxane ring and the carboxylic acid group can adopt various orientations. By simulating the molecule for nanoseconds or longer, a representative ensemble of conformations can be generated. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor.
Solvent effects are also critical. Simulating the molecule in a box of water molecules would show how hydrogen bonds and other interactions with the solvent influence its preferred conformation and the accessibility of its functional groups. This provides a more realistic model of its behavior in a biological medium.
Ligand-Based and Structure-Based Computational Approaches
Computational approaches are vital in drug discovery for identifying potential biological targets and predicting interactions.
Molecular Docking and Scoring for Potential Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is used to predict the binding mode and affinity.
In a hypothetical docking study, this compound would be docked into the active sites of various known protein targets. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site. A scoring function is then used to estimate the binding energy for each pose, with lower scores typically indicating more favorable binding. For example, the carboxylic acid group might form key hydrogen bonds with amino acid residues like arginine or lysine (B10760008), while the benzodioxole ring could engage in hydrophobic or pi-stacking interactions.
Interactive Table 2: Illustrative Molecular Docking Results Against Hypothetical Targets
| Target Protein | Binding Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Stacking |
| Carbonic Anhydrase II | -7.9 | His94, Thr199 | Hydrogen Bond, Hydrophobic |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -9.1 | Ser289, His323, His449 | Hydrogen Bond, Hydrophobic |
Pharmacophore Modeling and Virtual Screening for Target Discovery
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
A pharmacophore model could be developed based on the structure of this compound. This model would typically include:
An aromatic ring feature for the benzodioxole group.
A hydrogen bond acceptor from the ether oxygen in the oxane ring.
A hydrogen bond donor and acceptor from the carboxylic acid group.
This model could then be used in a virtual screening campaign to search large databases of chemical compounds for other molecules that match these features. This process can rapidly identify other potential drug candidates that might interact with the same, potentially unknown, biological target.
Information regarding the biological activity and mechanistic investigations of this compound is not available in the public domain.
Extensive searches of scientific literature and chemical databases have yielded no specific data on the in vitro enzyme inhibition, receptor binding assays, or cell-based pathway modulation for the chemical compound this compound or its immediate derivatives.
Consequently, it is not possible to provide the requested article detailing the mechanistic investigations of its biological interactions and target identification. The subsections outlined, including the determination of inhibition constants (Kᵢ, IC₅₀), mechanistic enzymology, receptor binding assays, and cellular pathway modulation, require experimental data that has not been published for this specific molecule.
While the broader chemical class of benzodioxoles has been investigated for various biological activities, these findings are not directly applicable to the unique structure of this compound and therefore cannot be used to generate a scientifically accurate and specific article as requested.
Mechanistic Investigations of Biological Interactions and Target Identification of 4 2h 1,3 Benzodioxol 5 Yl Oxane 4 Carboxylic Acid and Its Derivatives
Cell-Based Assays for Cellular Pathway Modulation (focus on mechanism, not efficacy)
Reporter Gene Assays for Transcriptional Regulation
Reporter gene assays are a powerful and widely used tool for investigating the impact of a compound on gene expression. nih.gov These assays are instrumental in determining whether 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid or its derivatives can modulate the activity of specific signaling pathways by measuring the transcriptional activation or repression of a target gene. researchgate.net The fundamental principle of this technique involves linking a specific DNA regulatory element, such as a promoter or enhancer, to a reporter gene that encodes an easily detectable protein, like luciferase or β-galactosidase. nih.gov When this construct is introduced into cells, the expression of the reporter gene becomes a proxy for the activity of the regulatory element.
In the context of studying benzodioxole derivatives, a reporter gene assay could be designed to screen for effects on key transcription factors implicated in diseases such as cancer or inflammation. For instance, to assess the impact on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a construct containing an NF-κB response element upstream of a luciferase reporter gene would be utilized. Cells transfected with this construct would be treated with various concentrations of this compound or its analogs. A change in luciferase activity would indicate modulation of the NF-κB pathway.
Hypothetical Data from a Luciferase Reporter Assay:
| Compound | Concentration (µM) | Fold Change in Luciferase Activity (vs. Control) | Pathway Modulation |
| This compound | 1 | 0.98 | No significant change |
| 10 | 0.52 | Inhibition | |
| 50 | 0.23 | Strong Inhibition | |
| Derivative A | 1 | 1.05 | No significant change |
| 10 | 1.89 | Activation | |
| 50 | 3.45 | Strong Activation | |
| Derivative B | 1 | 0.85 | Minor Inhibition |
| 10 | 0.41 | Inhibition | |
| 50 | 0.15 | Strong Inhibition |
This table presents hypothetical data for illustrative purposes, demonstrating how a reporter gene assay could be used to screen for transcriptional regulatory effects of the compounds on a specific pathway.
High-Content Screening for Phenotypic Changes in Cellular Systems
High-content screening (HCS) is an image-based, multiparametric approach that allows for the simultaneous measurement of various cellular parameters in a high-throughput manner. nih.govnih.gov This technology is particularly valuable for identifying phenotypic changes in cells treated with test compounds, providing insights into their mechanism of action without a priori knowledge of their molecular target. nih.gov HCS platforms integrate automated microscopy with sophisticated image analysis software to quantify changes in cell morphology, protein localization, and the intensity and distribution of fluorescent signals.
For the investigation of this compound and its derivatives, HCS could be employed to build a detailed phenotypic profile. For example, a panel of cancer cell lines could be treated with the compounds and stained with a cocktail of fluorescent dyes to visualize the nucleus, cytoskeleton, and mitochondria. Automated image analysis would then quantify a multitude of features, such as nuclear size and shape, cytoskeletal integrity, mitochondrial membrane potential, and cell proliferation rates. The resulting phenotypic fingerprint can be compared to those of reference compounds with known mechanisms of action to generate hypotheses about the biological targets of the test compounds.
Illustrative Data from a High-Content Screen:
| Compound | Cell Line | Key Phenotypic Change Observed | Potential Implication |
| This compound | HeLa | Nuclear condensation, cell cycle arrest at G2/M phase | Induction of apoptosis, microtubule disruption |
| Derivative C | MCF-7 | Increased lipid droplet accumulation | Interference with lipid metabolism |
| Derivative D | A549 | Disruption of actin cytoskeleton | Inhibition of cell motility |
This table provides a representative example of the types of phenotypic changes that can be detected using high-content screening and the potential mechanistic insights that can be inferred.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity (focused on in vitro studies)
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the chemical scaffold of a lead compound and evaluating the biological potency and selectivity of the resulting analogs, researchers can identify key structural features, or pharmacophores, that are essential for the desired biological effect. These studies are typically conducted using a battery of in vitro assays.
For this compound, SAR studies would involve the synthesis and evaluation of a series of derivatives with modifications at various positions, including the benzodioxole ring, the oxane ring, and the carboxylic acid moiety. For instance, the effect of substituting the benzodioxole ring with different electron-donating or electron-withdrawing groups could be investigated. Similarly, the oxane ring could be replaced with other heterocyclic systems, and the carboxylic acid could be esterified or converted to an amide to probe the importance of this functional group for activity.
Research on related benzodioxole derivatives has demonstrated that modifications to the core structure can significantly impact biological activity. For example, studies on benzodioxole-based compounds as inhibitors of cyclooxygenase (COX) enzymes have shown that the nature and position of substituents on an associated phenyl ring can influence both potency and selectivity for COX-1 versus COX-2. nih.gov
Representative SAR Data for a Series of Benzodioxole Derivatives:
| Compound ID | R1 Substitution (Benzodioxole Ring) | R2 Substitution (Oxane Ring) | R3 Substitution (Carboxylic Acid) | IC₅₀ (Target X, µM) | Selectivity (Target X vs. Target Y) |
| Parent Compound | H | O | COOH | 15.2 | 1.5 |
| Derivative E | 6-Cl | O | COOH | 5.8 | 3.2 |
| Derivative F | 6-OCH₃ | O | COOH | 25.1 | 0.8 |
| Derivative G | H | S | COOH | 12.5 | 1.8 |
| Derivative H | H | O | COOCH₃ | 45.7 | 0.5 |
| Derivative I | H | O | CONH₂ | 32.4 | 0.9 |
This table presents a hypothetical SAR dataset for a series of analogs of this compound, illustrating how structural modifications can influence biological activity and selectivity. IC₅₀ values represent the concentration required for 50% inhibition of a hypothetical biological target.
Proteomic and Metabolomic Approaches for Target Deconvolution
Identifying the direct molecular targets of a novel bioactive compound is a significant challenge in drug discovery. Proteomic and metabolomic approaches, often referred to as "omics" technologies, have emerged as powerful tools for target deconvolution. nih.govrevespcardiol.org These global, unbiased methods can provide a comprehensive snapshot of the cellular proteins and metabolites that are altered in response to compound treatment, offering clues to the compound's mechanism of action and potential binding partners. nih.govresearchgate.net
Chemical proteomics is a sub-discipline of proteomics that focuses on the interactions between small molecules and proteins. nih.gov One common strategy involves immobilizing a derivative of the bioactive compound onto a solid support to create an affinity probe. This probe is then incubated with a cell lysate, and proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry. Alternatively, competitive profiling methods can be used where the compound of interest competes with a known probe for binding to its target proteins.
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, can provide a functional readout of the biochemical state of a cell. revespcardiol.org By comparing the metabolomic profiles of cells treated with this compound or its derivatives to untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. Significant changes in the levels of specific metabolites can point towards the inhibition or activation of enzymes in those pathways, thereby suggesting potential drug targets.
Potential Findings from Proteomic and Metabolomic Analyses:
| Omics Approach | Potential Finding | Implication for Target Identification |
| Affinity-based Proteomics | Identification of a specific kinase pulled down by a this compound probe. | The identified kinase is a direct binding partner and potential target of the compound. |
| Metabolomics | Accumulation of a specific substrate and depletion of its corresponding product in a key metabolic pathway. | The enzyme responsible for the conversion of the substrate to the product is likely inhibited by the compound. |
| Thermal Proteome Profiling | Increased thermal stability of a particular cellular receptor in the presence of the compound. | The receptor is a likely target, as binding of the compound stabilizes its structure. |
This table illustrates the types of data that can be obtained from proteomic and metabolomic studies and how these findings can be interpreted to identify the molecular targets of a bioactive compound.
Applications and Derivatization Strategies for 4 2h 1,3 Benzodioxol 5 Yl Oxane 4 Carboxylic Acid in Advanced Research Fields
Utilization as a Molecular Scaffold in Chemical Biology Probes
The structure of 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid presents it as a viable molecular scaffold for the creation of chemical biology probes. Such probes are instrumental in the study of biological systems, enabling the visualization, identification, and functional characterization of biomolecules.
Development of Fluorescent or Affinity Probes
The development of fluorescent probes often involves the conjugation of a fluorophore to a molecule that can selectively bind to a biological target. The carboxylic acid group on the oxane ring of this compound provides a convenient handle for the attachment of a fluorescent dye. Affinity probes, on the other hand, are designed to bind tightly and specifically to a target protein, often incorporating a reporter tag for detection. The benzodioxole and oxane core could serve as the recognition element for a specific biological target, with the carboxylic acid facilitating the linkage to a tag like biotin (B1667282) for subsequent detection via streptavidin-based assays.
Potential Fluorophores and Affinity Tags for Conjugation:
| Probe Type | Reporter/Tag | Potential Linkage Chemistry |
| Fluorescent Probe | Fluorescein, Rhodamine, Cyanine dyes | Amide bond formation via carbodiimide (B86325) chemistry |
| Affinity Probe | Biotin, Desthiobiotin | Amide bond formation |
Conjugation Strategies for Bioconjugation
Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is crucial for the development of targeted therapeutics and diagnostic tools. The carboxylic acid moiety of this compound is a versatile functional group for various bioconjugation strategies. Standard coupling chemistries can be employed to form stable covalent bonds with amine groups present on the surface of proteins.
Common Bioconjugation Reactions:
| Reaction Type | Reagents | Functional Group Targeted |
| Amide Bond Formation | EDC/NHS | Primary amines (e.g., lysine (B10760008) residues) |
| Hydrazone Formation | Hydrazides | Aldehydes/ketones (requires prior oxidation of biomolecule) |
Role in the Design of Chemical Tools for Biological Research
Beyond probes for detection, small molecules can be engineered as chemical tools to actively investigate biological processes. Photoaffinity labeling and covalent probe development are two such powerful techniques.
Photoaffinity Labeling Applications
Photoaffinity labeling is a technique used to identify the binding partners of a small molecule within a complex biological sample. enamine.net This involves incorporating a photoreactive group into the molecule of interest. Upon photoactivation, typically with UV light, the photoreactive group forms a covalent bond with nearby molecules, allowing for the identification of interacting partners. The benzodioxole ring of this compound could be chemically modified to include photoreactive moieties such as a diazirine, benzophenone, or an aryl azide. enamine.net
Covalent Probe Development
Covalent probes are designed to form a permanent bond with their biological target, which can be advantageous for target identification, validation, and imaging. The development of such probes requires the incorporation of a reactive functional group, often an electrophile, that can react with a nucleophilic residue on the target protein. While the parent compound this compound is not inherently reactive in this manner, its structure could be derivatized to include a "warhead" for covalent modification.
Examples of Covalent Warheads:
| Warhead | Target Residue |
| Acrylamide | Cysteine |
| Fluorophosphate | Serine |
| Epoxide | Cysteine, Histidine, Lysine |
Exploration in Materials Science as a Precursor or Component
In materials science, organic molecules with well-defined structures can serve as building blocks for the synthesis of larger, functional materials such as polymers or metal-organic frameworks (MOFs). mdpi.com The carboxylic acid group of this compound makes it a potential candidate as a monomer or ligand in the creation of such materials.
The rigid benzodioxole unit combined with the more flexible oxane ring could lead to materials with interesting structural and physical properties. For instance, its incorporation into a polymer backbone could influence properties like thermal stability and solubility. As a ligand in a metal-organic framework, the carboxylic acid could coordinate to metal ions, while the benzodioxole and oxane portions would form the organic linkers, defining the pore size and chemical environment within the framework. Such materials could have applications in gas storage, separation, or catalysis.
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This lack of information prevents the generation of a scientifically accurate and informative article based on the provided outline. The compound may be a novel substance with research yet to be published, or it may be known by a different nomenclature not readily accessible through standard chemical databases and search engines.
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Emerging Research Directions and Future Challenges for Studies on 4 2h 1,3 Benzodioxol 5 Yl Oxane 4 Carboxylic Acid
Development of Sustainable Synthetic Routes
The future of chemical synthesis is progressively moving towards environmentally benign processes. For a molecule like 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid, developing sustainable synthetic routes is a primary research direction. Conventional methods for creating benzodioxole derivatives often involve hazardous reagents and solvents. tandfonline.com Emerging research, however, highlights the use of greener alternatives.
Microwave-assisted synthesis, for instance, has been successfully employed for the creation of 1,3-benzodioxole (B145889) derivatives. tandfonline.comresearchgate.net This technique offers several advantages, including significantly reduced reaction times, higher yields, and the avoidance of toxic organic solvents. tandfonline.com The use of polyphosphoric acid as both a catalyst and a solvent in these reactions exemplifies a green chemistry approach. tandfonline.comtandfonline.com Another promising avenue is the exploration of biocatalysis, utilizing enzymes to carry out specific reaction steps under mild conditions, which can lead to higher selectivity and a reduced environmental footprint. rsc.org
Future research in this area will likely focus on a multi-pronged approach to sustainability, as detailed in the table below.
| Sustainability Aspect | Proposed Research Direction | Potential Benefits |
| Solvent Selection | Utilization of water, supercritical fluids, or bio-based solvents. | Reduced toxicity and environmental pollution. |
| Catalysis | Development of reusable solid acid catalysts or biocatalysts. | Lower costs, simplified purification, and reduced waste. |
| Energy Efficiency | Optimization of microwave-assisted and flow chemistry processes. rsc.org | Reduced energy consumption and faster reaction times. |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of starting materials into the final product. | Minimized waste generation. |
Exploration of Novel Biological Targets and Mechanistic Pathways
The benzodioxole scaffold is a common feature in a variety of biologically active compounds, suggesting that this compound could interact with a range of biological targets. chemicalbook.comnih.gov Derivatives of 1,3-benzodioxole have demonstrated a wide array of pharmacological effects, including anti-tumor, anti-hyperlipidemia, and antioxidant activities. chemicalbook.comnih.gov
A key area of future research will be to screen this compound against a diverse panel of biological targets to uncover novel therapeutic applications. For instance, some benzodioxole derivatives act as inhibitors of enzymes like cyclooxygenase (COX) and the c-Src/Abl kinase. nih.govnih.gov Furthermore, the discovery of 1,3-benzodioxole derivatives as potent auxin receptor agonists in plants opens up possibilities in agricultural applications. frontiersin.orgnih.govresearchgate.net
The exploration of novel biological targets will necessitate a deep dive into the mechanistic pathways through which this compound exerts its effects. This could involve studies on its influence on cellular signaling, enzyme kinetics, and gene expression.
| Potential Therapeutic Area | Known Biological Targets of Related Compounds | Proposed Research Focus for the Target Compound |
| Oncology | c-Src/Abl kinase, VEGFR-2, Thioredoxin system chemicalbook.comnih.govssrn.com | Investigation of anti-proliferative and pro-apoptotic effects in cancer cell lines. |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes nih.gov | Evaluation of its potential as an anti-inflammatory agent. |
| Metabolic Disorders | Enzymes involved in lipid metabolism chemicalbook.com | Assessment of its ability to modulate lipid profiles in models of hyperlipidemia. |
| Agriculture | Auxin receptor TIR1 frontiersin.orgnih.gov | Exploration of its role as a plant growth regulator. |
| Infectious Diseases | Fungal succinate (B1194679) dehydrogenase (SDH) acs.org | Screening for antifungal activity. |
Integration with Artificial Intelligence and Machine Learning in Compound Design
By analyzing large datasets of chemical structures and their biological activities, ML algorithms can build predictive models for various properties, including bioactivity, toxicity, and pharmacokinetics. oxfordglobal.com This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com Molecular docking and dynamics simulations can further elucidate the binding interactions between the compound and its biological targets, providing insights for rational drug design. ssrn.comresearchgate.net
The integration of AI and ML into the research workflow for this compound can significantly shorten the design-make-test-analyze (DMTA) cycle, making the discovery process more efficient and cost-effective. oxfordglobal.com
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Generative models create novel molecular structures with desired properties. osu.edu | Accelerated discovery of lead compounds with enhanced efficacy and safety. |
| Virtual Screening | High-throughput screening of virtual compound libraries to identify potential hits. nih.gov | Reduced time and cost associated with initial screening. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of new derivatives. oxfordglobal.com | Prioritization of synthetic efforts on the most promising candidates. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early identification of compounds with unfavorable pharmacokinetic properties. |
| Retrosynthesis Planning | AI tools can propose synthetic routes for target molecules. mdpi.com | Facilitation of the synthesis of novel derivatives. |
Challenges in Scalable Synthesis and Derivatization
While the development of novel compounds is exciting, the ability to produce them on a larger scale is crucial for their practical application. The scalable synthesis of this compound is likely to present several challenges. The multi-step nature of its synthesis may involve reactions that are difficult to control on a large scale, potentially leading to lower yields and the formation of impurities.
The stability of the oxane ring could also be a concern, as some related oxetane-carboxylic acids have been shown to be unstable and prone to isomerization. nih.govresearchgate.net This instability could impact reaction yields and the long-term storage of the compound.
Derivatization of the carboxylic acid group is a common strategy for modifying the properties of a molecule. youtube.com However, the reactivity of the carboxylic acid can be influenced by the surrounding chemical environment, potentially requiring carefully optimized reaction conditions to achieve the desired modifications without affecting other parts of the molecule. thermofisher.com
| Challenge | Description | Potential Mitigation Strategies |
| Multi-step Synthesis | Complex synthetic routes can be difficult to scale up efficiently. | Development of convergent synthetic strategies and process optimization. |
| Reagent and Catalyst Cost | The cost of specialized reagents and catalysts can be prohibitive for large-scale production. | Identification of more cost-effective and readily available starting materials and catalysts. |
| Product Purification | Removal of impurities can be challenging and costly on a large scale. | Optimization of reaction conditions to minimize byproduct formation and development of efficient purification methods. |
| Oxane Ring Stability | Potential for isomerization or degradation of the oxane ring under certain conditions. nih.gov | Careful control of reaction temperature and pH; stability studies to determine optimal storage conditions. |
| Selective Derivatization | Achieving selective modification of the carboxylic acid without affecting other functional groups. | Use of protecting groups and exploration of a variety of coupling reagents and reaction conditions. |
Prospects for Advanced Spectroscopic and Computational Methodologies
A thorough understanding of the structure, properties, and behavior of this compound will require the application of advanced analytical and computational techniques. High-resolution spectroscopic methods are essential for confirming the structure and purity of the synthesized compound and its derivatives. researchgate.netmdpi.com
Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular geometry, and reactivity of the molecule. acs.orgnih.govrsc.org These theoretical calculations can complement experimental data and aid in the interpretation of spectroscopic results. Furthermore, computational methods can be used to predict various physicochemical properties, such as solubility and lipophilicity, which are important for its potential applications.
| Methodology | Application | Expected Insights |
| 2D NMR Spectroscopy | (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. |
| X-ray Crystallography | Determination of the three-dimensional structure in the solid state. nih.gov | Precise information on bond lengths, bond angles, and intermolecular interactions. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. researchgate.net | Confirmation of the molecular formula of the compound and its derivatives. |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. researchgate.netacs.org | Prediction of reactivity, stability, and potential sites for chemical modification. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in different environments (e.g., in solution or bound to a protein). ssrn.com | Understanding of conformational flexibility and the stability of ligand-protein complexes. |
Q & A
Q. What are the recommended methods for synthesizing 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxylic acid, and how can reaction conditions be optimized?
Synthesis typically involves refluxing intermediates in acetic acid with sodium acetate as a catalyst, as seen in analogous heterocyclic carboxylic acid preparations . Key optimization steps include:
- Temperature control : Maintaining reflux conditions (~110–120°C) to ensure complete cyclization.
- Precipitation and recrystallization : Filtering the cooled reaction mixture and recrystallizing from acetic acid to improve purity.
- Stoichiometric ratios : Balancing equivalents of aldehyde and thiazolidinone precursors to minimize side products.
Q. How can the structural identity of this compound be confirmed experimentally?
Orthogonal analytical techniques are critical:
- Single-crystal X-ray diffraction : Resolves absolute configuration and bond geometries, as demonstrated for structurally related benzodioxolyl-pyrazole derivatives (mean C–C bond length precision: ±0.002 Å) .
- NMR spectroscopy : Compare and chemical shifts with computational predictions (e.g., DFT calculations).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHO) with ≤3 ppm error.
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Moisture sensitivity : Store in airtight containers with desiccants to prevent hydrolysis of the oxane ring.
- Light exposure : Protect from UV light to avoid degradation of the benzodioxole moiety.
- Temperature : Long-term stability is best at –20°C, as recommended for similar carboxylic acid derivatives .
Advanced Research Questions
Q. How does stereochemistry at the oxane ring influence pharmacological activity, and what methods can resolve enantiomeric purity?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to separate enantiomers .
- Pharmacological assays : Compare IC values of enantiomers in target-specific models (e.g., enzyme inhibition). For example, (4R)-configured analogs show enhanced binding affinity in related thiazolidine-carboxylic acid systems .
Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems?
- Proteomic profiling : Use affinity chromatography with immobilized derivatives to identify protein targets.
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated oxidation pathways .
- Molecular docking : Map interactions with receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina, leveraging X-ray crystallographic data for accuracy .
Q. How can researchers address contradictions in solubility data reported for this compound?
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry.
- Co-solvency approaches : Combine PEG-400 with saline to improve aqueous solubility for in vivo studies .
- Thermodynamic vs. kinetic solubility : Distinguish using shake-flask vs. HPLC methods to resolve discrepancies .
Q. What advanced analytical techniques are recommended for quantifying trace impurities?
- UHPLC-PDA/MS : Detect impurities at ≤0.1% levels using a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid/acetonitrile gradients.
- Forced degradation studies : Expose to heat, light, and oxidative stress (HO) to identify labile functional groups .
Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability?
- Dose formulation : Use 0.5% carboxymethylcellulose suspensions for oral gavage in rodent models.
- Sampling protocol : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Bioanalytical validation : Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
Data Contradiction and Reproducibility Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?
- Reaction monitoring : Use in situ FTIR or NMR to track intermediate formation and optimize reaction halting points.
- Byproduct identification : Characterize side products via LC-MS and adjust stoichiometry or catalyst loading accordingly .
Q. What protocols ensure reproducibility in crystallographic studies of this compound?
- Crystal growth : Use slow evaporation from ethyl acetate/hexane mixtures (1:3 v/v) at 4°C.
- Data collection : Employ Cu-Kα radiation (λ = 1.54178 Å) at 293 K, with ≥98% completeness for reflections up to θ = 67° .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
